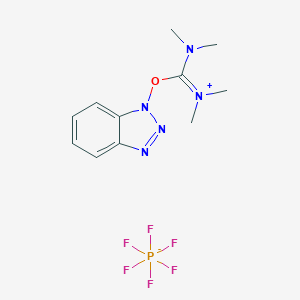

HBTU

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) is a premier uronium-type coupling reagent widely utilized in both solid-phase and solution-phase peptide synthesis. It functions by rapidly converting carboxylic acids into highly reactive OBt esters in the presence of a tertiary base, facilitating efficient amide bond formation. For procurement teams and synthetic chemists, HBTU represents the optimal balance of high coupling efficiency, robust racemization suppression, and commercial cost-effectiveness, making it the default reagent for routine Fmoc-based peptide chain elongation and large-scale pharmaceutical manufacturing .

Generic substitution in peptide coupling often leads to severe safety, cost, or purity compromises. Substituting HBTU with the older reagent BOP introduces severe occupational hazards, as BOP generates the highly carcinogenic byproduct hexamethylphosphoramide (HMPA) . Conversely, defaulting entirely to the more reactive HATU for all couplings dramatically inflates procurement costs without providing proportional yield benefits for standard, non-hindered amino acids . Furthermore, relying solely on standalone carbodiimides like EDC or DIC without additives results in unacceptably high epimerization rates, necessitating costly downstream chiral purification [1]. HBTU avoids these pitfalls by offering built-in OBt activation that is both safe and economically viable.

Elimination of Carcinogenic Byproducts in Large-Scale Synthesis

While the legacy reagent BOP provides excellent coupling behavior, its reaction inherently produces hexamethylphosphoramide (HMPA), a known severe carcinogen. HBTU operates via a similar activation mechanism but generates water-soluble tetramethylurea (TMU) and HOBt as byproducts, completely eliminating the HMPA hazard .

| Evidence Dimension | Carcinogenic byproduct generation |

| Target Compound Data | HBTU (Generates non-carcinogenic tetramethylurea) |

| Comparator Or Baseline | BOP (Generates highly carcinogenic HMPA) |

| Quantified Difference | 100% elimination of HMPA hazard |

| Conditions | Standard amide bond activation and coupling |

Eliminates severe occupational health hazards and regulatory burdens in large-scale pharmaceutical manufacturing.

Optimal Cost-to-Yield Ratio for Standard Couplings

For routine, non-sterically hindered amino acid couplings, HBTU achieves >95-99% yields comparable to the premium reagent HATU. However, HATU is significantly more expensive. Procurement strategies that utilize HBTU for the bulk of chain elongation, reserving HATU strictly for difficult or hindered sequences, drastically reduce overall synthesis costs without compromising crude peptide purity .

| Evidence Dimension | Coupling yield vs. Reagent cost |

| Target Compound Data | HBTU (>95-99% yield for standard residues at baseline cost) |

| Comparator Or Baseline | HATU (Similar >99% yield but at a high premium cost) |

| Quantified Difference | Equivalent yields for routine couplings with massive cost savings at scale |

| Conditions | Fmoc-based Solid-Phase Peptide Synthesis (SPPS) of standard sequences |

Allows procurement teams to optimize budgets by using HBTU as the primary reagent, reserving expensive alternatives only for critical steps.

Suppression of Racemization Compared to Standalone Carbodiimides

Activating carboxylic acids with standalone carbodiimides (like EDC or DIC) without additives can lead to significant racemization, sometimes exceeding 20-30% for sensitive residues. HBTU intrinsically forms an OBt active ester intermediate, which suppresses the formation of oxazolone intermediates and reduces epimerization to minimal levels (often <1-5%) during standard couplings [1].

| Evidence Dimension | Epimerization / Racemization rates |

| Target Compound Data | HBTU (Minimal epimerization due to built-in OBt activation) |

| Comparator Or Baseline | Standalone EDC/DIC (High epimerization risk without HOBt additive) |

| Quantified Difference | Significant reduction in D-enantiomer formation |

| Conditions | Coupling of epimerization-prone residues in basic conditions |

Ensures high API chiral purity and reduces the need for complex and expensive downstream chromatographic purification.

High Solubility and Stability in Polar Aprotic Solvents

HBTU exhibits excellent solubility in standard SPPS solvents like DMF and NMP, easily reaching the 0.2 M to 0.5 M concentrations required for automated peptide synthesizers. Unlike some reagents that may precipitate or require complex mixed solvent systems, HBTU's stability in DMF ensures reproducible reagent delivery and prevents line clogging during automated runs [1].

| Evidence Dimension | Solubility in DMF/NMP |

| Target Compound Data | HBTU (Complete dissolution at 0.2M - 0.5M) |

| Comparator Or Baseline | Generic reagents prone to precipitation |

| Quantified Difference | Reliable operation at standard automated synthesis concentrations |

| Conditions | Automated SPPS reagent preparation in DMF |

Prevents line clogging in automated peptide synthesizers and ensures reproducible, uninterrupted manufacturing runs.

Routine Fmoc Solid-Phase Peptide Synthesis (SPPS)

HBTU is the default choice for elongating standard peptide chains where cost-efficiency and high yield (>95%) are paramount, allowing procurement to reserve premium reagents like HATU for only the most sterically hindered steps .

Large-Scale Pharmaceutical Intermediate Manufacturing

Ideal for scaling up peptide APIs due to the complete elimination of carcinogenic HMPA byproducts associated with legacy reagents like BOP, ensuring compliance with stringent occupational safety regulations .

Automated Peptide Synthesizer Workflows

Highly recommended for automated platforms requiring stable, highly soluble (0.2 M - 0.5 M) reagents in DMF, preventing line clogging and ensuring reproducible delivery without the need for complex mixed solvent systems .

GHS Hazard Statements

H228 (35.71%): Flammable solid [Danger Flammable solids];

H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (92.86%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant